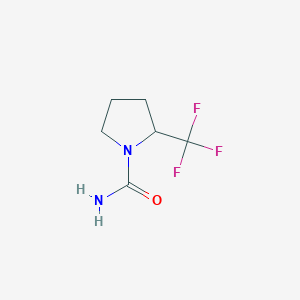

2-(Trifluoromethyl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

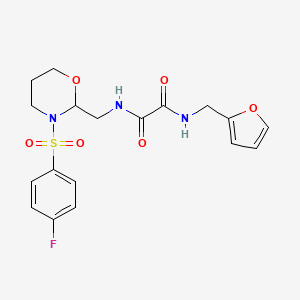

2-(Trifluoromethyl)pyrrolidine-1-carboxamide is a compound that contains a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists to develop compounds for the treatment of human diseases . The trifluoromethyl group (-CF3) in the compound is a common feature in many FDA-approved drugs .

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)pyrrolidine-1-carboxamide and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, one synthesis method involves a tandem Tsuji–Trost reaction catalyzed by Pd and Heck coupling .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)pyrrolidine-1-carboxamide is characterized by a pyrrolidine ring and a trifluoromethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Agrochemical Applications

Trifluoromethylpyridines, which are structurally similar to 2-(Trifluoromethyl)pyrrolidine-1-carboxamide, have been widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products are likely used to treat various conditions in animals, although specific details are not provided in the sources.

Pain Management

Some compounds structurally similar to 2-(Trifluoromethyl)pyrrolidine-1-carboxamide have been used as a calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP receptor antagonists are used in the treatment of migraines and other types of pain.

Kinase Inhibition

Pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε, suggesting potential applications in kinase inhibition . Kinase inhibitors are used in the treatment of various diseases, including cancer.

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is an increasingly important research topic . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Safety and Hazards

2-(Trifluoromethyl)pyrrolidine-1-carboxamide is classified as a flammable solid that causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust, not getting the compound in eyes or on skin or clothing, and using only under a chemical fume hood .

Mécanisme D'action

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

It is known that the development of fluorinated organic chemicals is becoming an increasingly important research topic, as the number of applications for these compounds continues to grow .

Propriétés

IUPAC Name |

2-(trifluoromethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-1-3-11(4)5(10)12/h4H,1-3H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXRJSQCVMXQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)pyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2825064.png)

![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)

![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)

![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2825071.png)

![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)

![2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2825078.png)